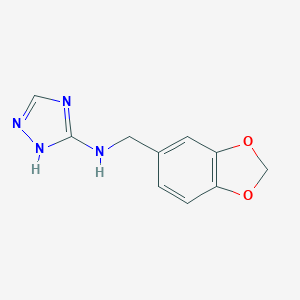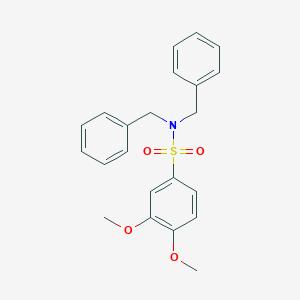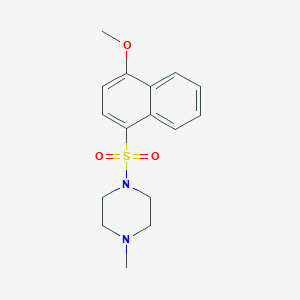
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as PDS or PDS-2 and is a sulfonamide derivative of benzodioxine.
Mécanisme D'action
The mechanism of action of PDS-2 is not fully understood. However, it is believed that PDS-2 binds to metal ions through the nitrogen and oxygen atoms in its structure. This binding results in a change in the fluorescence properties of PDS-2, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
PDS-2 has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that PDS-2 can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may have potential applications in the development of drugs for the treatment of diseases such as glaucoma and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PDS-2 is its selectivity for metal ions. This makes it a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples. However, one of the limitations of PDS-2 is its low solubility in water, which may affect its use in certain applications.
Orientations Futures
There are several future directions for the research on PDS-2. One potential area of research is the development of PDS-2-based sensors for the detection of metal ions in environmental and biological samples. Another potential area of research is the development of PDS-2-based drugs for the treatment of diseases such as glaucoma and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of PDS-2 and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of PDS-2 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyridine-2-amine in the presence of a base. This reaction results in the formation of N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Applications De Recherche Scientifique
PDS-2 has been extensively studied for its potential applications in various fields of research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. PDS-2 has been shown to selectively bind with metal ions such as copper, zinc, and mercury, resulting in a change in its fluorescence properties. This makes PDS-2 a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples.
Propriétés
Formule moléculaire |
C13H12N2O4S |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c16-20(17,15-13-3-1-2-6-14-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,14,15) |
Clé InChI |
LRACHUIAJOLOFR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)






